molecular formula C20H15FN2O2S B2676619 (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-27-9

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2676619
CAS No.: 476671-27-9
M. Wt: 366.41
InChI Key: UMKVPTOCUKTQNC-DHDCSXOGSA-N
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Description

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes phenyl, thiazole, and acrylonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base to form 2-(4-fluorophenyl)thiazole.

    Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with 3-ethoxy-4-hydroxybenzaldehyde to form the acrylonitrile moiety.

    Isomerization: The final step involves the isomerization to obtain the (Z)-configuration of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored in pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazole ring and the phenolic hydroxyl group suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure may impart unique physical and chemical properties to the materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group could participate in hydrogen bonding, while the thiazole ring might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile: Lacks the ethoxy group, which may affect its solubility and reactivity.

    (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the fluorine atom, which could influence its electronic properties and biological activity.

Uniqueness

The presence of both the ethoxy group and the fluorine atom in (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile makes it unique. These substituents can significantly impact the compound’s physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-2-25-19-10-13(3-8-18(19)24)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12,24H,2H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVPTOCUKTQNC-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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